molecular formula C21H20ClNO3S2 B4668154 (5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4668154
M. Wt: 434.0 g/mol
InChI Key: WCKVXTCUHYLXBT-WOJGMQOQSA-N
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Description

(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, ethoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative under basic conditions to introduce the benzylidene group.

    Substitution Reactions: The final steps involve introducing the chloro, ethoxy, and methyl substituents through various substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling and function.

    Interacting with DNA/RNA: It may interact with genetic material, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzylidene Derivatives: Compounds with similar benzylidene groups and substituents.

Uniqueness

(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[[3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S2/c1-4-25-17-10-14(11-18-20(24)23(3)21(27)28-18)9-16(22)19(17)26-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKVXTCUHYLXBT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C)Cl)OCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)Cl)OCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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